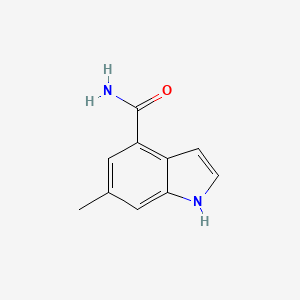
6(c)\Methyl(c)\1h(c)\indole(c)\4(c)\carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Methyl-1H-indole-4-carboxamide is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-1H-indole-4-carboxamide typically involves the Fischer indole synthesis, which is a well-known method for constructing indole rings. This method involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions . For 6-Methyl-1H-indole-4-carboxamide, the starting materials would include 6-methylindole and a suitable carboxamide precursor. The reaction conditions often involve refluxing in methanol with methanesulfonic acid as a catalyst .
Industrial Production Methods
Industrial production of 6-Methyl-1H-indole-4-carboxamide would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions to maximize yield and purity would be essential. The scalability of the Fischer indole synthesis makes it suitable for industrial applications .
化学反応の分析
Types of Reactions
6-Methyl-1H-indole-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic reagents like halogens or nitro compounds can be used under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxides or hydroxylated derivatives.
Reduction: Formation of amines.
Substitution: Formation of halogenated or nitro-substituted derivatives.
科学的研究の応用
6-Methyl-1H-indole-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Used in the synthesis of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of 6-Methyl-1H-indole-4-carboxamide involves its interaction with various molecular targets and pathways. The carboxamide moiety allows the compound to form hydrogen bonds with enzymes and proteins, inhibiting their activity. This inhibition can lead to antiviral, anticancer, and antimicrobial effects .
類似化合物との比較
Similar Compounds
- 1-Methyl-1H-indole-3-carboxamide
- 5-Fluoro-1H-indole-2-carboxamide
- 4-Alkyl-1H-indole-2-carboxamide
Uniqueness
6-Methyl-1H-indole-4-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the methyl group at the 6-position and the carboxamide group at the 4-position differentiates it from other indole derivatives, leading to unique reactivity and biological activity .
特性
分子式 |
C10H10N2O |
|---|---|
分子量 |
174.20 g/mol |
IUPAC名 |
6-methyl-1H-indole-4-carboxamide |
InChI |
InChI=1S/C10H10N2O/c1-6-4-8(10(11)13)7-2-3-12-9(7)5-6/h2-5,12H,1H3,(H2,11,13) |
InChIキー |
OJWQJXDXTDRCFK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C2C=CNC2=C1)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-[(2E)-5,6-dichloro-2-(3-ethyl-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)-3-methylbenzimidazol-1-yl]propane-1-sulfonic acid;N,N-diethylethanamine](/img/structure/B13060290.png)
![(S)-Tert-Butyl 5-(1-aminoethyl)-1H-pyrrolo[3,2-b]pyridine-1-carboxylate](/img/structure/B13060297.png)
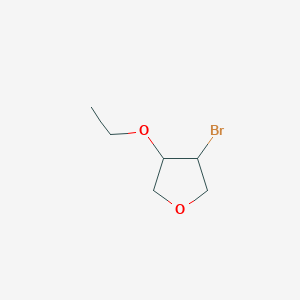
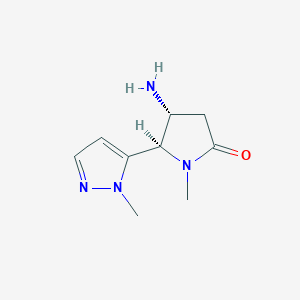
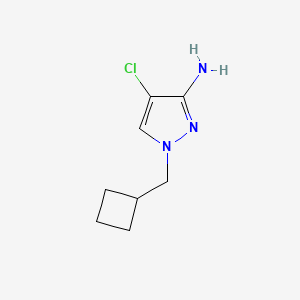
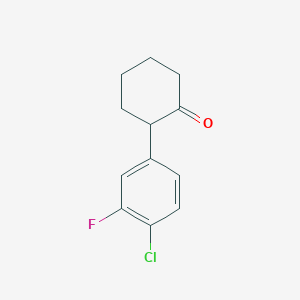
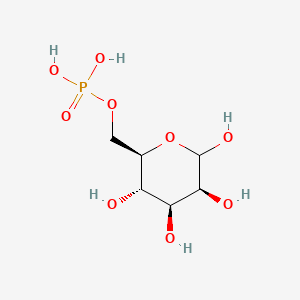


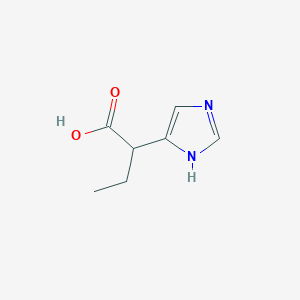
![4-Methyl-1-[(2-methyl-2H-1,2,3-triazol-4-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13060369.png)
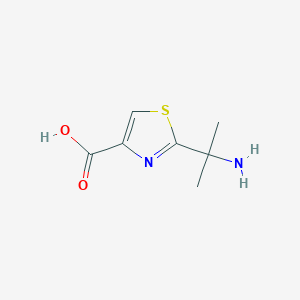
![(Z)-[1-amino-2-(benzenesulfonyl)ethylidene]aminocyclopropanecarboxylate](/img/structure/B13060390.png)

